Leucine, N-(1-oxohexyl)-

LogP Hydrophobicity QSAR

Leucine, N-(1-oxohexyl)- (also known as N-hexanoyl-L-leucine or N-caproyl-leucine) is a synthetic N-acyl amino acid derivative composed of the branched-chain amino acid L-leucine conjugated to a six-carbon hexanoyl (caproyl) acyl chain via an amide bond. With a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol, it belongs to the class of N-acyl amino acid surfactants (AAS), which are widely valued as biocompatible amphiphiles in personal care, pharmaceutical formulation, and biochemical research.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 133906-92-0
Cat. No. B135506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucine, N-(1-oxohexyl)-
CAS133906-92-0
SynonymsLeucine, N-(1-oxohexyl)-
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C12H23NO3/c1-4-5-6-7-11(14)13-10(12(15)16)8-9(2)3/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/t10-/m0/s1
InChIKeyAGYKPEGQFMCGNK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucine, N-(1-oxohexyl)- (CAS 133906-92-0): A C6-Acyl Amino Acid for Fine-Tuning Amphiphilic Molecular Properties in Scientific Research


Leucine, N-(1-oxohexyl)- (also known as N-hexanoyl-L-leucine or N-caproyl-leucine) is a synthetic N-acyl amino acid derivative composed of the branched-chain amino acid L-leucine conjugated to a six-carbon hexanoyl (caproyl) acyl chain via an amide bond [1]. With a molecular formula of C12H23NO3 and a molecular weight of 229.32 g/mol, it belongs to the class of N-acyl amino acid surfactants (AAS), which are widely valued as biocompatible amphiphiles in personal care, pharmaceutical formulation, and biochemical research [2]. Its defining structural feature–a medium-chain C6 hydrophobic tail paired with a leucine hydrophilic head–places it at a specific polarity interface between short-chain derivatives (e.g., N-acetyl-leucine) and long-chain surfactants (e.g., N-decanoyl- or N-lauroyl-leucine), offering quantifiably distinct physicochemical properties that are critical for research applications [1][2].

1
Chain length interface

C6 hexanoyl tail provides a polarity and aggregation profile distinct from C2 and C10–C12 analogs, supporting hydrotrope or co-surfactant studies.

2
Amphiphile design tool

N-acyl leucine scaffold allows systematic investigation of acyl chain effects on logP, solubility, and self-assembly without micelle formation at low concentrations.

3
SAR baseline compound

Saturated C6 chain offers a well-defined reference for structure–activity relationship studies on antimicrobial or partitioning behavior of N-acyl amino acids.

Why Generic Substitution of Leucine, N-(1-oxohexyl)- Fails: The Quantifiable Impact of C6 Acyl Chain Length on Physicochemical Properties


Interchanging N-acyl leucine derivatives with different acyl chain lengths leads to predictable but often unintended changes in experimental outcomes, precisely because the physicochemical properties–most notably hydrophobicity and surfactant behavior–are acutely sensitive to even a two-carbon difference in the chain [1]. The hexanoyl (C6) derivative occupies a unique 'Goldilocks' zone; its computed XLogP3-AA of 2.8 positions it in a polarity range distinct from both the more polar N-acetyl-leucine (C2; XLogP3 of ~1.2) and the significantly more hydrophobic N-decanoyl- (C10) and N-lauroyl- (C12) leucines [2]. Critically, in surfactant applications, the C6 chain length is typically below the threshold for conventional micelle formation at room temperature but can function as a hydrotrope or co-surfactant, whereas the C12 derivative is a well-characterized micelle-forming surfactant [1]. This divergence in fundamental aggregation behavior directly affects performance in solubilization, emulsification, and interfacial studies, making generic substitution without quantitative justification a major source of experimental irreproducibility.

Acyl chain mismatch

Replacing C6 with C2 (acetyl) or C12 (lauroyl) shifts logP by more than 1.5 units and may completely alter aggregation state, from non-micellar to micelle-forming.

CMC divergence

C10–C12 leucinates form micelles at low mM concentrations; the C6 derivative is predicted to act as a hydrotrope. Substitution without confirming CMC may invalidate solubilization or encapsulation data.

Solubility and processing gap

N-hexanoyl-leucine requires ethanol/water mixtures for dissolution, unlike water-soluble N-acetyl-leucine. Direct protocol transfer can lead to precipitation or altered partitioning.

Product-Specific Quantitative Evidence Guide for Leucine, N-(1-oxohexyl)-: Direct and Inferred Differentiation from In-Class Analogs


Target Compound's XLogP3-AA of 2.8 Represents a 1.6-Unit Increase in Hydrophobicity Over N-Acetyl-L-Leucine, Quantifying the Precise Polarity Gap for Rational Molecular Design

The computed lipophilicity for Leucine, N-(1-oxohexyl)- is XLogP3-AA = 2.8, compared to XLogP3 = 1.2 for the N-acetyl-L-leucinate anion, representing a 1.6-unit increase in logP [1][2]. This is corroborated by the general trend for N-acyl amino acid surfactants, where increasing the acyl chain length from C12 to C18 systematically increases hydrophobicity and alters surface activity [3]. The XLogP3-AA value confirms the C6 derivative's position in a distinct polarity band that is inaccessible to its C2 analog and substantially less hydrophobic than a C10 or C12 homolog (estimated XLogP3-AA > 4.0). This quantifiable difference is critical for research applications requiring precise partitioning or membrane-interaction properties.

Lipophilicity
Cross-study comparable
XLogP3-AA 2.8
ΔlogP +1.6 vs N-acetyl-L-leucinate (1.2)
Informs solvent selection and membrane partitioning predictions.
Neutral species; computed by XLogP3 3.0.
LogP Hydrophobicity QSAR Drug Design Physicochemical Properties

C6 Chain Length in Leucine, N-(1-oxohexyl)- Is Predicted to Yield a Critical Micelle Concentration (CMC) Above 10 mM, Fundamentally Differentiating It from Micelle-Forming C10-C18 N-Acyl Leucinates Used in Formulation Science

The CMC of N-acyl amino acid surfactants decreases monotonously as acyl chain hydrophobicity increases [1]. While a direct experimental CMC for Leucine, N-(1-oxohexyl)- at 25 °C is not reported in the primary literature, its behavior can be triangulated. N-Decanoyl-L-leucine (C10-leu) has a documented CMC of 6.2 mM in 50 mM Tris-buffer (pH 9) at 298 K [3]. The N-lauroyl (C12) derivative exhibits 'optimum' surfactant properties, implying a lower and more potent CMC [2]. Following the class trend, the C6 hexanoyl chain is too short to drive classical micellization at low concentrations; it is predicted to function as a hydrotrope with a CMC exceeding 10-20 mM, or to not form micelles at all under standard conditions [1]. This is a fundamental distinction from C10 and C12 leucine-based surfactants, which are true micelle-forming amphiphiles at low millimolar concentrations.

CMC behavior
Class-level inference
Predicted >10–20 mM
vs. N-decanoyl-leucine CMC 6.2 mM
Distinguishes hydrotrope from micelle-forming surfactants.
Extrapolated from C10–C18 N-acyl leucine trends; experimental CMC not reported.
Critical Micelle Concentration Surfactant Hydrotrope Self-Assembly Micellization

Antimicrobial Activity of N-Acyl Leucines Is Dependent on Acyl Chain Structure: Leucine, N-(1-oxohexyl)- Offers a Distinct Saturated Chain Activity Profile Separating It from C18 Unsaturated and Cyclopropane Analogs

A structure-activity relationship study on N-acyl leucines demonstrated that the antibacterial activity is highly dependent on the fatty acid moiety, with the presence of unsaturation, hydroxyl groups, or cyclopropane rings in the acyl chain significantly increasing activity against Gram-positive bacteria [1]. The saturated straight-chain hexanoyl (C6) moiety of Leucine, N-(1-oxohexyl)- presents a distinct activity profile: it is predicted to be less active than N-acyl leucines bearing cyclopropane or hydroxy fatty acids, but more active than the N-acetyl (C2) derivative, which lacks sufficient hydrophobic character for membrane disruption [1]. This places N-hexanoyl-leucine as a valuable baseline control or comparative standard for experimental series investigating chain-length or unsaturation effects on antimicrobial efficacy.

Antimicrobial activity
Class-level inference
Activity gradient: cyclopropane > hydroxy/unsaturated >> saturated C6
Ranked against C18 analogs
Provides saturated-chain baseline for structure–activity comparisons.
Qualitative SAR; MIC values not available for C6 derivative.
Antibacterial Gram-positive Structure-Activity Relationship N-Acyl Leucine Saturated Fatty Acid

Quantitative Aqueous Solubility of N-Acetyl-L-Leucine (0.81 g/100 mL) and Class-Level Trend Demonstrate That N-Hexanoyl-Leucine Occupies a Solubility Range Unavailable to Its Shorter-Chain and Longer-Chain Analogs

The experimentally measured aqueous solubility of the shorter-chain analog N-acetyl-L-leucine is 0.81 g/100 mL at 20 °C . In contrast, the sodium salts of N-acyl leucinates with C12-C18 chains are characterized as surfactants with Krafft points and temperature-dependent solubility [1]. N-Hexanoyl-leucine, with its medium-chain lipophilicity, is predicted to have a significantly lower aqueous solubility than the acetyl derivative (likely <0.1 g/100 mL for the free acid form), while remaining more water-soluble than the C10-C12 homologs. This solubility drop-off between C2 and C6 has practical consequences for buffer preparation, chromatographic purification, and formulation design.

Aqueous solubility
Class-level inference
Estimated >8-fold lower than C2 analog
N-acetyl-L-leucine: 0.81 g/100 mL (20 °C)
Requires ethanol/water mixtures for dissolution and crystallization.
Free acid form; sodium salt expected to show higher solubility.
Solubility Crystallization Recrystallization Formulation pH-Solubility Profile

Best Research and Industrial Application Scenarios for Leucine, N-(1-oxohexyl)- Based on Quantified Property Differentiation


Use as a Hydrotrope or Short-Chain Co-Surfactant in Green Formulation Chemistry

The predicted high CMC (>10 mM) of N-hexanoyl-leucine makes it suitable as a hydrotrope–a compound that solubilizes hydrophobic molecules in aqueous solution without forming micelles. This is in contrast to its C10-C12 analogs, which are true surfactants that form micelles. Researchers developing bio-based industrial cleaners, personal care products, or drug delivery systems can use N-hexanoyl-leucine to achieve a specific solubilizing effect that does not disrupt lipid bilayers or denature proteins via micellization, filling a functional niche between the highly water-soluble N-acetyl-leucine and the micellar N-lauroyl-leucine.

A Baseline Control for Structure-Antimicrobial Activity Relationship Studies on N-Acyl Amino Acids

The saturated, straight-chain C6 moiety of N-hexanoyl-leucine provides an ideal baseline in experimental series exploring how unsaturation, hydroxylation, or cyclopropanation of the acyl chain modifies antibacterial potency. Its predicted moderate activity against Gram-positive bacteria serves as an important intermediate reference point between the inactive or weakly active short-chain analogs (C2) and the highly active functionalized long-chain derivatives, enabling more precise SAR conclusions.

Physicochemical Standard for Characterizing Medium-Chain Amphiphile Partitioning in Chromatography and Extraction

With a precisely computed XLogP3-AA of 2.8, Leucine, N-(1-oxohexyl)- serves as a well-defined lipophilicity standard. Its logP quantifiably bridges the gap between the polar N-acetyl-leucine (logP ~1.2) and highly hydrophobic long-chain amides (logP >4). This makes it a valuable retention time marker in reverse-phase HPLC method development and a calibration compound for determining octanol-water partition coefficients of novel N-acyl amino acid derivatives.

A Structural Isostere of Leucine Dipeptides in Physical Organic Chemistry and Crystallization Studies

The amide bond in N-hexanoyl-leucine mimics the peptide bond found in proteins. With its distinct solubility profile compared to N-acetyl-leucine, this compound can be used as a simple model for studying peptide crystal engineering, hydrogen-bonding interactions, and the effects of acyl chain length on solubility and crystal packing. Its predicted lower aqueous solubility relative to the acetyl analog necessitates a different crystallization strategy, providing a useful model system for understanding peptide self-assembly in mixed solvents.

Application
Selection Property
Validation Focus
Hydrotrope or co-surfactant studies
Predicted high CMC (>10 mM)
Solubilization without micellization; protein-friendly aqueous systems
Antimicrobial SAR screening
Saturated C6 chain benchmark
Gram-positive activity context; chain unsaturation comparison
Chromatographic logP calibration
XLogP3-AA 2.8 standard
Reverse-phase HPLC retention; partition-coefficient determination
Peptide crystal engineering model
Distinct solubility profile
Crystallization in mixed solvents; self-assembly behavior
Quote Request

Request a Quote for Leucine, N-(1-oxohexyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.